Acetic acid--cyclopent-1-en-1-ol (1/1)
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Overview
Description
Acetic acid–cyclopent-1-en-1-ol (1/1) is a chemical compound that combines acetic acid and cyclopent-1-en-1-ol in a 1:1 ratio. This compound is known for its unique structure, which includes a cyclopentene ring attached to an acetic acid moiety. The molecular formula for this compound is C7H10O2, and it has a molecular weight of 126.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–cyclopent-1-en-1-ol (1/1) can be achieved through various synthetic routes. One common method involves the reaction of cyclopent-1-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of acetic acid–cyclopent-1-en-1-ol (1/1) may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–cyclopent-1-en-1-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-1-en-1-one and acetic acid.
Reduction: Reduction reactions can convert the compound into cyclopentanol and acetic acid.
Substitution: The hydroxyl group in cyclopent-1-en-1-ol can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Cyclopent-1-en-1-one and acetic acid.
Reduction: Cyclopentanol and acetic acid.
Substitution: Halogenated cyclopentene derivatives.
Scientific Research Applications
Acetic acid–cyclopent-1-en-1-ol (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid–cyclopent-1-en-1-ol (1/1) involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentene-1-acetic acid: Similar structure but lacks the hydroxyl group.
Cyclopent-2-enylacetic acid: Another isomer with a different position of the double bond.
Cyclopentene-3-acetic acid: Similar compound with the double bond in a different position
Uniqueness
Acetic acid–cyclopent-1-en-1-ol (1/1) is unique due to its combination of a cyclopentene ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
933-06-2 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
acetic acid;cyclopenten-1-ol |
InChI |
InChI=1S/C5H8O.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h3,6H,1-2,4H2;1H3,(H,3,4) |
InChI Key |
RPHBXQYLLURXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC=C(C1)O |
Origin of Product |
United States |
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